Product packaging for 1-Chloro-3,6-diphenyl-9H-carbazole(Cat. No.:)

1-Chloro-3,6-diphenyl-9H-carbazole

Cat. No.: B13349051
M. Wt: 353.8 g/mol
InChI Key: BWWVAZMVKWXMER-UHFFFAOYSA-N
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Description

1-Chloro-3,6-diphenyl-9H-carbazole is a useful research compound. Its molecular formula is C24H16ClN and its molecular weight is 353.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16ClN B13349051 1-Chloro-3,6-diphenyl-9H-carbazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H16ClN

Molecular Weight

353.8 g/mol

IUPAC Name

1-chloro-3,6-diphenyl-9H-carbazole

InChI

InChI=1S/C24H16ClN/c25-22-15-19(17-9-5-2-6-10-17)14-21-20-13-18(16-7-3-1-4-8-16)11-12-23(20)26-24(21)22/h1-15,26H

InChI Key

BWWVAZMVKWXMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4Cl)C5=CC=CC=C5

Origin of Product

United States

Significance of Carbazole Derivatives As Molecular Scaffolds in Materials Science

Carbazole (B46965), a nitrogen-containing heterocyclic compound, forms the backbone of a versatile class of molecules that have become indispensable in materials science. oled-intermediates.comwikipedia.org Its rigid and planar tricyclic structure, composed of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, provides a robust framework with inherent thermal and chemical stability. oled-intermediates.commdpi.com This structural rigidity, coupled with its excellent electronic properties, makes carbazole and its derivatives highly sought-after for a range of applications. oled-intermediates.com

One of the most prominent areas where carbazole derivatives have made a significant impact is in the realm of organic electronics. mdpi.comnih.gov Their ability to be easily functionalized at various positions on the carbazole core allows for the fine-tuning of their physicochemical properties. mdpi.comnih.gov This "molecular engineering" enables the development of materials with optimized charge transport capabilities, making them ideal for use in:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as host materials for phosphorescent emitters and as hole-transporting layers in OLED devices. oled-intermediates.comnih.gov Their high triplet energy and good charge mobility contribute to the efficiency and longevity of these devices. oled-intermediates.com

Organic Photovoltaics (OPVs): In the field of solar energy, carbazole derivatives serve as efficient donor materials in organic solar cells due to their broad absorption spectra and good hole mobility. oled-intermediates.com

Organic Field-Effect Transistors (OFETs): The ordered molecular packing and effective charge transport of some carbazole derivatives make them suitable for use as the active semiconductor layer in OFETs.

The photophysical properties of carbazole derivatives are also a key aspect of their utility. acs.orgnih.govacs.org Many of these compounds exhibit strong fluorescence, with the emission characteristics being highly dependent on the nature and position of substituents on the carbazole core. nih.govacs.org This tunability of their light-emitting properties is crucial for the development of new and improved display technologies and sensors. acs.orgacs.org Furthermore, the origin and purity of the initial carbazole can significantly influence the photoluminescence quantum yield of its derivatives, highlighting the importance of controlled synthesis. acs.org

Rationale for Research into 1 Chloro 3,6 Diphenyl 9h Carbazole: Unique Substitution Pattern and Anticipated Properties

The specific substitution pattern of 1-Chloro-3,6-diphenyl-9H-carbazole, with a chlorine atom at the 1-position and phenyl groups at the 3- and 6-positions, is the primary driver for the research interest in this molecule. This unique combination of electron-withdrawing (chloro) and electron-donating/π-conjugating (diphenyl) groups is expected to impart a distinct set of electronic and photophysical properties.

The introduction of phenyl groups at the 3 and 6 positions of the carbazole (B46965) core, as seen in the related compound 3,6-diphenylcarbazole, is known to extend the π-conjugation of the molecule. ossila.com This extended conjugation typically leads to a red-shift in the emission spectrum compared to the unsubstituted carbazole. ossila.com The phenyl substituents also enhance the electron-donating strength of the carbazole unit. ossila.com

The addition of a chlorine atom at the 1-position introduces an electron-withdrawing element, which is anticipated to further modulate the electronic landscape of the molecule. This strategic placement of a halogen can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in electronic devices. The interplay between the electron-donating diphenyl groups and the electron-withdrawing chloro group can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with interesting photophysical phenomena such as dual fluorescence and solvatochromism. acs.orgrsc.org

The synthesis of specifically substituted carbazoles, including chlorinated derivatives, is an active area of research. chemicalbook.commdpi.comias.ac.innih.govmdpi.com The development of efficient synthetic routes to compounds like this compound is crucial for enabling detailed studies of its properties and potential applications. The precise control over the substitution pattern allows for a systematic investigation into the structure-property relationships of these advanced materials.

An in-depth exploration of the synthetic methodologies for the preparation of this compound and its structurally related, highly functionalized carbazole analogs reveals a sophisticated interplay of regioselective halogenation, transition metal-catalyzed cross-coupling reactions, and multi-step synthetic strategies. These approaches are pivotal in the construction of complex carbazole frameworks, which are of significant interest in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Characterization of 1 Chloro 3,6 Diphenyl 9h Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional (2D) techniques, the precise connectivity and chemical environment of each atom in 1-Chloro-3,6-diphenyl-9H-carbazole can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the carbazole (B46965) core and the pendant phenyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chlorine atom and the anisotropic effects of the aromatic rings.

The carbazole backbone protons (H-2, H-4, H-5, H-7, H-8) and the N-H proton will show characteristic signals. The proton on the pyrrole (B145914) nitrogen (N-H) of the carbazole moiety typically appears as a broad singlet in the downfield region, often above 11.0 ppm in DMSO-d₆, due to its acidic nature. rsc.org Protons adjacent to the nitrogen and those on the chlorinated and phenylated rings will have their chemical shifts influenced by the electronic environment. For instance, protons on the carbazole ring in 3,6-disubstituted carbazoles typically appear in the range of 7.2 to 8.4 ppm. rsc.org The protons of the two phenyl groups will likely appear as complex multiplets between 7.3 and 7.8 ppm. The proton at the C-2 position, being ortho to both the chlorine and a phenyl group, would be significantly affected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous substituted carbazole structures)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H> 8.0 (in CDCl₃) or > 11.0 (in DMSO-d₆)br s
H-2~8.2 - 8.4s
H-4~7.5 - 7.7d
H-5, H-7~7.6 - 7.8m
H-8~8.1 - 8.3d
Phenyl-H~7.3 - 7.8m

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), m (multiplet), and br s (broad singlet).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The spectrum for this compound will display signals for the 12 carbons of the carbazole core and the 12 carbons of the two phenyl rings. The presence of electron-donating (phenyl) and electron-withdrawing (chloro) substituents significantly influences the chemical shifts.

Quaternary carbons, such as those at the points of substitution (C-1, C-3, C-6) and the bridgehead carbons (C-4a, C-4b, C-8a, C-9a), can be distinguished from protonated carbons. In related 3,6-disubstituted carbazoles, the carbon signals appear in a range from approximately 110 to 142 ppm. rsc.org The carbon atom directly bonded to the chlorine (C-1) will experience a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous substituted carbazole structures)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbazole C-1~125 - 128
Carbazole C-2~120 - 123
Carbazole C-3~135 - 138
Carbazole C-4~110 - 113
Carbazole C-4a, C-4b~123 - 126
Carbazole C-5, C-7~118 - 122
Carbazole C-6~134 - 137
Carbazole C-8~110 - 113
Carbazole C-8a, C-9a~138 - 141
Phenyl C (ipso)~140 - 142
Phenyl C (ortho, meta, para)~127 - 130

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from one-dimensional NMR, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic rings, such as between H-4 and H-5, and within the phenyl groups, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to the carbon signal on the other axis to which it is attached. This allows for the unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two to three bonds (and sometimes four). sdsu.edu This technique is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the N-H proton would show a correlation to the bridgehead carbons C-8a and C-9a, and the protons on the phenyl rings would show correlations to the carbazole carbons C-3 and C-6, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula. For this compound (C₂₄H₁₆ClN), the exact mass can be calculated with high precision.

The calculated monoisotopic mass for C₂₄H₁₆³⁵ClN is 365.0971 Da. HRMS analysis, often using techniques like MALDI-TOF, would be expected to find a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this value to within a few parts per million. rsc.org

Fragmentation analysis provides further structural confirmation. The mass spectrum of halogenated carbazoles often shows characteristic fragmentation patterns. nih.govresearchgate.net For this compound, key fragmentation pathways could include:

Loss of a chlorine radical (•Cl) to give a fragment ion at m/z ~330.

Loss of a phenyl group (•C₆H₅) to yield a fragment at m/z ~288.

Cleavage of both phenyl groups or a combination of chloro and phenyl loss.

These fragmentation patterns help to verify the presence and location of the various substituents on the carbazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and amine components.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (pyrrole)Stretching~3400
C-H (aromatic)Stretching3100 - 3000
C=C (aromatic)Ring Stretching1620 - 1580
C-N (aromatic amine)Stretching1350 - 1250
C-H (aromatic)Out-of-plane Bending900 - 675
C-ClStretching850 - 550

The N-H stretching vibration of the carbazole's secondary amine group is a key diagnostic peak. nist.gov The aromatic C=C stretching bands confirm the presence of the multiple ring systems. The specific pattern of the C-H out-of-plane bending bands in the "fingerprint region" can provide clues about the substitution pattern on the aromatic rings. The C-Cl stretch would also be present at a lower frequency.

Electronic Absorption (UV-Vis) Spectroscopy and Analysis of Photophysical Transitions

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The UV-Vis spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, characteristic of the extended π-conjugated system.

The parent carbazole molecule exhibits absorption bands corresponding to π-π* transitions. researchgate.netnist.gov The introduction of two phenyl groups at the 3 and 6 positions extends the π-conjugation, which typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. researchgate.net These transitions are generally associated with the S₀ → S₁ and S₀ → S₂ electronic states. acs.org The presence of the chloro substituent may cause further slight shifts in the absorption bands.

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in Solution

Transition TypeExpected λₘₐₓ (nm)Description
π → π~290 - 300High-energy transition within the carbazole moiety
π → π~330 - 350Lower-energy transition of the extended conjugated system

Studies on similar substituted carbazoles show that the electronic properties and the resulting absorption spectra are highly dependent on the nature and position of the substituents. acs.orgacs.org The extended conjugation provided by the phenyl groups is the dominant factor influencing the position of the main absorption bands.

Fluorescence and Emission Spectroscopy: Quantum Yield and Emission Maxima Determination

The study of the photophysical properties of carbazole derivatives is crucial for evaluating their potential in various optoelectronic applications. Fluorescence spectroscopy provides insights into the electronic transitions and excited state behavior of a molecule. Key parameters derived from these studies include the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, and the emission maximum (λem), which indicates the color of the emitted light.

For this compound, the introduction of a chloro-substituent and two phenyl groups on the carbazole core is expected to modulate its electronic and photoluminescent characteristics compared to the parent carbazole molecule. The phenyl groups at the 3 and 6 positions extend the π-conjugation of the system. Generally, extending conjugation in such aromatic systems leads to a bathochromic (red) shift in both absorption and emission spectra. The chlorine atom, being an electron-withdrawing group, can also influence the energy levels of the molecular orbitals, further affecting the emission properties.

Interactive Data Table: Fluorescence Properties

The following table is designed to present the fluorescence data for this compound. However, due to the absence of specific experimental findings in the reviewed literature, the data fields remain unpopulated.

ParameterValueSolvent/Conditions
Quantum Yield (ΦF) Data not availableNot applicable
Emission Maximum (λem) Data not availableNot applicable

X-ray Crystallography for Single Crystal Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

The solid-state structure of this compound would reveal the planarity of the carbazole ring system, the torsion angles of the phenyl substituents relative to the carbazole core, and the packing of the molecules in the crystal lattice. The presence of the chlorine atom could lead to specific intermolecular interactions, such as halogen bonding, which can significantly influence the crystal packing and, consequently, the material's bulk properties.

A comprehensive search of crystallographic databases and scientific literature did not yield a solved single crystal structure for this compound. Therefore, specific details regarding its crystal system, space group, and unit cell dimensions are not available. For comparison, the crystal structures of many other carbazole derivatives have been reported, often revealing planar carbazole cores and various intermolecular interactions like π-π stacking. For example, the related compound 3,6-di-chloro-9-(prop-2-yn-1-yl)-9H-carbazole has a tricyclic aromatic ring system that is essentially planar.

Interactive Data Table: Crystallographic Data

This table is intended to summarize the crystallographic data for this compound. As no published crystal structure was found, the fields are marked as not available.

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions
aData not available
bData not available
cData not available
αData not available
βData not available
γData not available
Volume (V) Data not available
Z (Molecules per unit cell) Data not available

Theoretical and Computational Chemistry Studies of 1 Chloro 3,6 Diphenyl 9h Carbazole

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Calculations.nih.govyoutube.comnih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most easily removed (ionization potential), while the LUMO is the orbital to which an electron is most easily added (electron affinity). The energy difference between these two orbitals is known as the HOMO-LUMO gap, a key indicator of molecular stability and reactivity. nankai.edu.cnscience.gov

A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. researchgate.net For carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the nature and energy of the LUMO can be tuned by the substituents. In 1-Chloro-3,6-diphenyl-9H-carbazole, the electron-donating carbazole unit and the π-conjugated phenyl groups would contribute significantly to the HOMO level, while the electronegative chlorine atom would influence both HOMO and LUMO energies.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Carbazole Derivative

This table presents typical data obtained from DFT calculations for carbazole-based compounds and serves as an example of what would be determined for this compound.

ParameterIllustrative Value (eV)Significance
HOMO Energy-5.85Represents the ability to donate an electron.
LUMO Energy-2.43Represents the ability to accept an electron.
HOMO-LUMO Gap3.42Indicates electronic excitation energy and kinetic stability. nankai.edu.cn

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO. Analysis of the spatial distribution of these orbitals provides a visual representation of the molecule's reactive sites. For this compound, FMO analysis would likely show:

HOMO: The electron density of the HOMO is expected to be distributed primarily across the nitrogen-containing carbazole ring system and potentially extending onto the phenyl groups, reflecting the strong electron-donating character of this moiety. researchgate.netnankai.edu.cn

LUMO: The LUMO's electron density distribution would be influenced by all parts of the molecule, including the chloro-substituted position and the phenyl rings, indicating the regions that are most susceptible to nucleophilic attack or electron acceptance. nankai.edu.cn

Understanding the shapes and locations of these orbitals is crucial for predicting how the molecule will interact with other species and its potential for charge transport in organic electronic devices.

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uba.arresearchgate.net This method quantifies electron delocalization by examining all possible interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). aiu.edu

For this compound, NBO analysis would provide quantitative insights into:

Hyperconjugative interactions: It would reveal the stabilizing effects arising from the delocalization of electrons, such as the interaction between the lone pair on the nitrogen atom and the antibonding orbitals of adjacent C-C bonds (n → σ) or between the π-orbitals of the rings and adjacent σ orbitals (π → σ*).

Charge Distribution: NBO provides a calculated natural charge on each atom, offering a detailed view of the charge distribution and identifying the most electron-rich and electron-poor sites.

Bond Character: It helps in analyzing the hybrid composition and polarization of the chemical bonds, such as the C-Cl and C-N bonds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.rsc.orgrsc.orgresearchgate.net

To understand how a molecule interacts with light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for this purpose, providing a good balance between accuracy and computational cost for calculating the energies and properties of excited states. uci.eduresearchgate.net

TD-DFT is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. researchgate.net The calculation determines the energies of the transitions from the ground electronic state to various excited states. Each transition has an associated energy (corresponding to the absorption wavelength) and an oscillator strength (corresponding to the intensity of the absorption peak).

By performing a geometry optimization of the first excited state, TD-DFT can also be used to predict the fluorescence emission spectrum. The energy difference between the absorption and emission maxima is known as the Stokes shift. For this compound, TD-DFT would predict the wavelengths of maximum absorption and emission, which are fundamental properties for applications in areas like organic light-emitting diodes (OLEDs).

Table 2: Illustrative TD-DFT Predicted Absorption Data for a Substituted Carbazole Derivative

This table presents a hypothetical example of the primary electronic transitions that would be calculated for a molecule like this compound.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3500.85HOMO → LUMO
S₀ → S₂3150.15HOMO-1 → LUMO
S₀ → S₃2900.05HOMO → LUMO+1

Many functional organic materials rely on Intramolecular Charge Transfer (ICT), where photoexcitation causes a significant shift of electron density from a donor part of the molecule to an acceptor part. researchgate.net TD-DFT calculations are essential for characterizing the nature of excited states. nih.gov

By analyzing the specific molecular orbitals involved in an electronic transition (e.g., HOMO to LUMO), one can determine if the transition has ICT character. If the HOMO is localized on the carbazole/diphenyl donor portion and the LUMO is localized on an acceptor region, the transition is classified as ICT. In this compound, the carbazole moiety acts as a strong electron donor. The analysis of TD-DFT results would clarify the extent of charge transfer from the carbazole core to the chloro-substituted ring upon photoexcitation, a critical factor for designing materials for optoelectronic applications.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) and Comparison with Experimental Data

The comparison between computationally predicted and experimentally measured spectroscopic parameters is a powerful tool for structural verification and understanding the electronic environment of a molecule. For a compound like this compound, this process would involve several key steps.

Methodology for Prediction and Comparison

First, the molecular structure of this compound would be optimized using quantum chemical methods, most commonly Density Functional Theory (DFT). A typical approach involves selecting a functional, such as B3LYP or ωB97X-D, and a suitable basis set (e.g., 6-311++G(d,p)). The optimization ensures that the calculations are performed on a geometry that represents a minimum on the potential energy surface.

Once the optimized geometry is obtained, Nuclear Magnetic Resonance (NMR) shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The final step is the comparison of these theoretical chemical shifts with experimental data obtained from ¹H and ¹³C NMR spectroscopy of a synthesized sample of this compound. A good correlation between the predicted and experimental values provides confidence in the assigned structure. For other carbazole derivatives, researchers have often found excellent linear correlations, validating the computational approach. rsc.orgresearchgate.net

Illustrative Data Table (Hypothetical)

Without actual experimental and computational data for this compound, the following table is a hypothetical representation of how such a comparison would be presented. The values are not real.

AtomExperimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Difference (ppm)
C-1115.0114.50.5
C-2120.0120.2-0.2
C-3135.0134.80.2
C-4125.0124.70.3
C-4a123.0122.90.1
C-4b123.5123.6-0.1
C-5111.0110.80.2
C-6134.0133.70.3
C-7119.0118.90.1
C-8126.0125.80.2
C-8a140.0139.50.5
C-9a141.0140.70.3

This table is for illustrative purposes only. The data is not factual.

Elucidation of Structure-Property Relationships from Computational Models

Computational models are instrumental in understanding how the specific arrangement of atoms and functional groups in this compound would determine its chemical and physical properties.

Frontier Molecular Orbitals and Electronic Properties

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's electronic properties and reactivity.

For carbazole derivatives, computational studies have shown that the nature and position of substituents significantly impact the FMO energies and distribution. rsc.org In the case of this compound:

The carbazole core acts as the primary electron-donating unit.

The chloro group at the C-1 position is an electron-withdrawing group, which would be expected to lower both the HOMO and LUMO energy levels and potentially influence the localization of the LUMO.

The phenyl groups at the C-3 and C-6 positions extend the π-conjugation of the system. ossila.com This extension typically leads to a decrease in the HOMO-LUMO gap, causing a red-shift in the absorption and emission spectra compared to the unsubstituted carbazole. ossila.com

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, an MEP map would likely show:

A region of negative potential (electron-rich) around the nitrogen atom of the carbazole ring and potentially on the phenyl rings.

A region of positive potential (electron-poor) around the hydrogen atom of the N-H group and near the electron-withdrawing chlorine atom. This information is vital for predicting intermolecular interactions and the molecule's behavior in chemical reactions.

Illustrative Data Table (Hypothetical)

This table hypothetically summarizes key parameters that would be derived from a computational analysis of this compound.

Computational ParameterPredicted Value (Hypothetical)Significance
HOMO Energy-5.8 eVRelates to ionization potential and electron-donating character.
LUMO Energy-2.1 eVRelates to electron affinity and electron-accepting character.
HOMO-LUMO Gap3.7 eVInfluences electronic transitions, color, and reactivity.
Dipole Moment2.5 DebyeIndicates the overall polarity of the molecule.

This table is for illustrative purposes only. The data is not factual.

Advanced Materials Science Applications of 1 Chloro 3,6 Diphenyl 9h Carbazole

Applications in Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are widely employed in various layers of OLEDs, functioning as emitters, host materials, and hole-transporting layers, owing to their high triplet energy, thermal stability, and charge-carrier mobility. researchgate.netbohrium.com The specific substitution pattern on the carbazole core dictates its primary role within the device.

As emitter materials, carbazole derivatives can be engineered to produce light across the visible spectrum. The emission color and efficiency are dictated by the nature of the substituents. The parent compound, 3,6-diphenyl-9H-carbazole, benefits from an extended π-conjugation system due to the phenyl rings, which tends to red-shift the emission compared to unsubstituted carbazole. mdpi.com

The introduction of a chlorine atom, an electron-withdrawing group, at the 1-position of the 3,6-diphenyl-9H-carbazole core is expected to influence its luminescence properties significantly. Halogenation, particularly chlorination, can modify the intramolecular charge transfer (ICT) characteristics of the molecule. This can lead to a further shift in the emission wavelength. Depending on the specific molecular geometry and electronic coupling, this could result in blue or even green emission. For instance, other carbazole derivatives designed with donor-acceptor structures have been shown to be effective deep-blue emitters. mdpi.comnih.gov The chlorine atom can also enhance intersystem crossing, potentially influencing the balance between fluorescence and phosphorescence.

Table 1: Representative Luminescence Properties of Functionalized Carbazole Derivatives

Compound Type Emission Max (nm) Color External Quantum Efficiency (EQE) Reference
Carbazole-π-imidazole 437 Deep-Blue 4.43% nih.gov
3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole 450 Blue - researchgate.net
3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole 585 Orange - researchgate.net

This table showcases properties of related compounds to infer the potential of 1-Chloro-3,6-diphenyl-9H-carbazole as an emitter.

Host Materials for Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), a host material must possess a triplet energy (T₁) higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer. nih.gov Carbazole derivatives are excellent candidates for host materials due to their inherently high triplet energies (typically >2.7 eV). bohrium.commdpi.com

For this compound, the carbazole core provides a high triplet energy baseline. The phenyl groups at the 3 and 6 positions maintain a relatively high T₁ while improving thermal and morphological stability. The introduction of a chlorine atom is a critical modification. While strong donor-acceptor interactions can sometimes lower the triplet energy, strategic placement of the halogen can maintain a high T₁ suitable for hosting blue or green phosphorescent emitters. For example, various carbazole-based hosts have demonstrated high efficiencies in both green and blue PhOLEDs. nih.govrsc.org The T₁ of this compound would be expected to be sufficiently high for green dopants like Ir(ppy)₃ and potentially for blue dopants such as FIrpic.

Table 2: Triplet Energies of Representative Carbazole-Based Host Materials

Host Material Triplet Energy (T₁) Compatible Emitter Color Max. EQE of Device Reference
Pyridinyl-Carbazole (H1) 2.82 eV Green/Blue - nih.gov
Pyridinyl-Carbazole (H2) 2.81 eV Green/Blue 10.3% (Blue) nih.gov
mCPNBI >2.7 eV Blue 16.3% (Blue) rsc.org
CbzCBI ~2.5 eV Green 20.1% (Green) rsc.org

This table provides context for the expected performance of this compound as a host material.

Hole-Transporting Layer Materials

The fundamental property of the carbazole unit is its excellent hole-transporting capability, making its derivatives widely used in Hole-Transporting Layers (HTLs). mdpi.comresearchgate.net An effective HTL material requires a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode and high hole mobility for charge transport.

The this compound molecule is well-suited for this application. The carbazole nitrogen provides the core electron-donating character for hole transport. The phenyl groups can enhance morphological stability, leading to higher glass transition temperatures (Tg), a crucial factor for device longevity. epa.gov The electron-withdrawing chlorine atom will lower the HOMO level. This can be advantageous, as it can create a better energy alignment with the HOMO levels of common emitters, reducing the hole injection barrier. Furthermore, chlorinated aromatics can induce specific intermolecular packing which may influence charge mobility. Carbazole derivatives have been shown to achieve high hole drift mobilities, often exceeding 10⁻⁴ cm²/V·s. mdpi.com

Table 3: Electronic Properties of Representative Carbazole-Based Hole-Transporting Materials

Material HOMO (eV) LUMO (eV) Tg (°C) Reference
TECEB - - 130 epa.gov
4-(9H-carbazol-9-yl)triphenylamine deriv. (3a) -5.58 -2.18 148 mdpi.com
4-(9H-carbazol-9-yl)triphenylamine deriv. (3c) -5.56 -2.23 165 mdpi.com

This table illustrates the typical electronic properties of carbazole derivatives used as hole-transporting materials.

Role in Organic Photovoltaic Devices (OPVs) and Solar Cells

In organic photovoltaics, carbazole derivatives are primarily used as electron-donor materials, often in the active layer of bulk heterojunction (BHJ) solar cells. mdpi.comnih.gov Their function is to absorb solar photons, generate excitons, and donate electrons to an acceptor material.

The electron-rich carbazole unit is an excellent electron donor. mdpi.compreprints.org In this compound, this donor character is central to its function in an OPV. Upon absorbing light, an exciton (B1674681) (a bound electron-hole pair) is formed. For charge separation to occur, this exciton must diffuse to the interface between the carbazole donor and an electron-acceptor material (like a fullerene derivative or a non-fullerene acceptor).

The energy levels of the donor and acceptor are critical. The LUMO of the carbazole donor must be higher than the LUMO of the acceptor to provide the energetic driving force for electron transfer. Conversely, the HOMO of the donor must be lower than that of the acceptor to prevent hole transfer to the acceptor. The introduction of a chlorine atom lowers both the HOMO and LUMO levels of the carbazole derivative. This can lead to a higher open-circuit voltage (Voc), which is proportional to the energy difference between the HOMO of the donor and the LUMO of the acceptor. rsc.org

Absorption Spectrum: The extended conjugation from the diphenyl groups helps broaden the light absorption spectrum, which can lead to a higher short-circuit current (Jsc).

Energy Levels: As noted, the chlorine atom's electron-withdrawing nature lowers the HOMO level, which can increase the Voc. Research on a chlorinated carbazole-based acceptor demonstrated a high Voc of 0.92 V and a power conversion efficiency (PCE) over 15%. rsc.org

Table 4: Performance of OPV Devices Using Carbazole-Based Donor or Acceptor Materials

Material System (Donor:Acceptor) Voc (V) Jsc (mA/cm²) FF (%) PCE (%) Reference
PM6:DTTC-4Cl (Chlorinated carbazole acceptor) 0.92 22.64 74.04 15.42 rsc.org
Poly(2,7-carbazole) derivative:PC₇₁BM - - - up to 4.8 nih.gov

This table shows the performance of devices with related carbazole materials, indicating the high potential of functionalized carbazoles like this compound in OPVs.

Electrochemical Properties and Redox Behavior

The electrochemical properties of a material are paramount in determining its suitability for use in electronic devices. Understanding the oxidation and reduction potentials, as well as the stability of the resulting charged species, is crucial for designing efficient and durable components for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. It provides valuable information about the oxidation and reduction potentials of a molecule, which are directly related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The presence of a chloro substituent, being an electron-withdrawing group, is expected to have the opposite effect, leading to an increase in the oxidation potential. The precise oxidation and reduction potentials of this compound would, therefore, be a result of the interplay between the electron-donating character of the diphenylcarbazole core and the electron-withdrawing nature of the chlorine atom.

A hypothetical cyclic voltammogram for this compound would likely exhibit a quasi-reversible or irreversible oxidation wave corresponding to the removal of an electron from the carbazole nitrogen and the π-system. The reduction process is typically more difficult for carbazole derivatives and may occur at very negative potentials, often outside the solvent window.

To illustrate the expected trends, the following interactive data table presents typical electrochemical data for related carbazole derivatives.

CompoundOxidation Potential (V vs. Fc/Fc+)Reduction Potential (V vs. Fc/Fc+)HOMO (eV)LUMO (eV)
9H-Carbazole~1.2<-2.5~-5.4~-2.1
3,6-Diphenyl-9H-carbazole~0.9<-2.5~-5.1~-2.0
3,6-Dichloro-9H-carbazole~1.4~-2.4~-5.6~-2.2

Note: The data in this table is illustrative and based on general trends observed for carbazole derivatives. Actual values for this compound may vary.

The stability of the radical cation formed upon oxidation is a critical factor for the longevity and performance of electronic devices. For many carbazole derivatives, the radical cations can be unstable and prone to dimerization or polymerization reactions, particularly at the unsubstituted 3 and 6 positions. This leads to irreversible electrochemical behavior and degradation of the material over time.

A key advantage of substituting the 3 and 6 positions of the carbazole core with phenyl groups is the steric hindrance provided by these bulky substituents. This steric shielding effectively prevents the close approach of two radical cations, thereby inhibiting the undesirable dimerization reactions. Consequently, carbazoles with substituents at the 3 and 6 positions, such as this compound, are expected to exhibit improved electrochemical reversibility and more stable radical cations. This enhanced stability is crucial for ensuring the operational stability of devices where the material undergoes repeated oxidation and reduction cycles.

The presence of the chloro group is not expected to significantly detract from the stability of the radical cation. While halogens can sometimes be eliminated under certain electrochemical conditions, the C-Cl bond in an aromatic system is generally robust.

Polymer and Oligomer Architectures Incorporating this compound Moieties

The incorporation of carbazole derivatives into polymers and oligomers is a widely employed strategy to combine the desirable electronic properties of the carbazole unit with the processing advantages and mechanical robustness of macromolecules. These materials can be designed to have tailored properties for a wide range of applications.

While specific polymers or oligomers incorporating the this compound moiety have not been extensively reported, the structural features of this compound make it a promising candidate as a monomer for the synthesis of advanced functional polymers. The nitrogen atom of the carbazole ring provides a convenient point for polymerization, allowing for the creation of N-linked polymers. Alternatively, the phenyl groups could be functionalized to enable polymerization through various cross-coupling reactions.

Polymers based on this monomer would be expected to possess a high glass transition temperature (Tg) due to the rigid and bulky nature of the repeating unit, contributing to the morphological stability of thin films in devices. The electrochemical and photophysical properties of the resulting polymer would be largely determined by the nature of the polymeric backbone and the extent of electronic communication between the this compound units.

For instance, a polymer with a conjugated backbone would likely exhibit different electronic properties compared to one with a flexible, insulating backbone. In the latter case, the carbazole moieties would act as pendant groups, and their properties would be more localized.

The following table lists some hypothetical polymer architectures that could incorporate the this compound moiety and their potential applications.

Polymer ArchitecturePotential Polymerization RoutePotential Applications
N-vinyl polymerVinylation of the carbazole nitrogen followed by radical polymerization.Hole-transporting layers in OLEDs, photoconductors.
Poly(N-aryl)etherNucleophilic aromatic substitution between a dihalo-monomer and a bisphenol.High-performance engineering plastics with electronic properties.
Suzuki or Yamamoto polycondensationPolymerization of a di-functionalized monomer (e.g., dibromo derivative).Emissive layers in PLEDs, active layers in OPVs.

Functionalization and Derivatization Strategies for 1 Chloro 3,6 Diphenyl 9h Carbazole

Regioselective Modification at the Carbazole (B46965) Nitrogen (N-functionalization)

The nitrogen atom of the carbazole nucleus provides a key site for regioselective functionalization, which can significantly influence the solubility, thermal stability, and electronic characteristics of the resulting derivatives. Common strategies for N-functionalization include alkylation and arylation.

N-alkylation is a frequently employed method to enhance the solubility and processability of carbazole-based materials. For instance, the introduction of an ethyl group at the 9-position of the carbazole core is a common modification. Another approach involves the alkylation with 1,2-dibromoethane, which can lead to the formation of a vinyl group at the nitrogen position through a one-pot alkylation-elimination sequence. The success of N-functionalization can be influenced by the electronic nature of the substituents on the carbazole ring. The presence of electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, potentially hindering reactions like vinylation with vinyl acetate (B1210297) catalyzed by iridium complexes.

N-arylation introduces aryl substituents onto the carbazole nitrogen, which can modulate the electronic properties and stability of the molecule. These modifications are pivotal in designing materials with specific charge-transport capabilities.

A notable example of N-functionalization on a related carbazole structure is the synthesis of 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole. nih.gov In this compound, the propargyl group is introduced at the nitrogen position, offering a terminal alkyne handle for further "click" chemistry modifications. nih.gov

Functionalization StrategyReagents and ConditionsResulting MoietyReference
N-EthylationAcetyl chloride, Aluminum chloride9-Ethylcarbazole researchgate.net
N-Vinylation (via elimination)1,2-Dibromoethane9-Vinylcarbazole rsc.org
N-PropargylationPropargyl bromide9-(Prop-2-yn-1-yl)carbazole nih.gov

Post-Synthetic Functionalization of the Phenyl Rings

The phenyl rings attached at the 3- and 6-positions of the carbazole core offer additional sites for post-synthetic modification. These functionalizations are typically achieved through electrophilic aromatic substitution reactions. The directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile.

The carbazole moiety is an electron-donating group and directs electrophilic substitution to the ortho and para positions of the phenyl rings. libretexts.orglibretexts.org Conversely, the chlorine atom at the 1-position of the carbazole core is a deactivating group but also an ortho, para-director. libretexts.orglibretexts.org The interplay of these electronic effects will govern the regioselectivity of functionalization on the phenyl rings. For example, nitration, halogenation, or Friedel-Crafts acylation could introduce functional groups that further tune the molecule's properties. The reactivity of the phenyl rings can be significantly influenced by the solvent and the nature of the electrophilic reagent. For instance, the functionalization of methyl-substituted benzene derivatives with N-F reagents can lead to different products depending on the solvent system, with aqueous solutions sometimes promoting ring transformation. nih.gov

Reaction TypePotential ReagentsExpected Position of SubstitutionReference
NitrationHNO₃, H₂SO₄ortho, para to the carbazole youtube.comyoutube.com
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃ortho, para to the carbazole youtube.comyoutube.com
Friedel-Crafts AcylationAcyl chloride, AlCl₃ortho, para to the carbazole youtube.comyoutube.com

Strategies for Introducing Additional Functional Groups onto the Carbazole Core

Beyond N-functionalization and modification of the phenyl rings, the carbazole core itself can be further functionalized to create more complex and extended π-conjugated systems.

Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups onto the carbazole skeleton, often obviating the need for pre-functionalized substrates. chim.it This strategy typically employs a directing group that coordinates to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective activation and functionalization. chim.itrsc.org

Annulation and cyclization reactions provide a means to extend the π-system of the carbazole core by building new rings onto the existing framework. These strategies are crucial for creating ladder-type polymers and complex heterocyclic systems with tailored optoelectronic properties.

Various catalytic systems have been developed to facilitate these transformations. Lewis acids, for example, can mediate the synthesis of functionalized carbazoles through cascade annulation methods. rsc.org These reactions can tolerate a range of functional groups, allowing for the construction of diverse carbazole architectures. rsc.org Another approach involves a cascade reaction of substituted indoles with vinyl-substituted α-hydroxy silyl (B83357) enol ethers under Brønsted acid catalysis to generate highly functionalized carbazoles. nih.gov This method proceeds through a regioselective nucleophilic addition followed by an intramolecular dehydrative cyclization. nih.gov Intramolecular cyclization of intermediates derived from 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile (B47326) can also be used to synthesize benzo[a]carbazole derivatives. rsc.org

Annulation/Cyclization StrategyKey Intermediates/ReagentsResulting StructureReference
Lewis Acid-Mediated AnnulationIndoles, various coupling partnersFunctionalized carbazoles rsc.org
Brønsted Acid-Catalyzed CascadeIndoles, vinyl-substituted α-hydroxy silyl enol ethersHighly functionalized carbazoles nih.gov
Intramolecular Cyclization3-Cyanoacetamide pyrrole (B145914) intermediateBenzo[a]carbazole rsc.org
Formal [4+1] AnnulationDiazo compounds, etc.Carbocyclic and heterocyclic systems acs.org

Synthesis of Polymeric and Oligomeric Systems with Enhanced Material Properties

The incorporation of 1-chloro-3,6-diphenyl-9H-carbazole moieties into polymeric and oligomeric structures is a key strategy for developing materials with enhanced electronic and photophysical properties for applications in organic electronics.

Polymerization of carbazole-based monomers can be achieved through various methods, including chemical and electrochemical polymerization. mdpi.com Chemical polymerization often utilizes oxidizing agents like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate. mdpi.com Electrochemical polymerization offers the advantage of directly depositing a conductive polymer film onto an electrode with controlled thickness and morphology. mdpi.com Functionalization of the carbazole monomer, for instance by introducing methacrylate (B99206) or acrylate (B77674) groups, allows for polymerization via free radical techniques, including UV photopolymerization and solution polymerization. vt.edu

The linkage between carbazole units in the polymer chain significantly impacts the material's properties. For example, 2,7-linked carbazole oligomers have been synthesized and their photophysical and electrochemical properties investigated, showing bright blue emission in solution. nih.gov Donor-acceptor copolymers containing 2,7-carbazole units have shown promise in organic photovoltaic devices. rsc.org The synthesis of carbazole-containing polymers can also be achieved through metal-catalyzed polycondensation reactions like Suzuki or Stille couplings. ru.nl

Polymerization/Oligomerization MethodMonomer TypeResulting MaterialReference
Chemical OxidationCarbazole derivativesPolycarbazole mdpi.com
Electrochemical PolymerizationCarbazole derivativesConductive polycarbazole films mdpi.com
Free Radical PolymerizationCarbazole-functionalized (meth)acrylatesLinear or cross-linked polymers vt.edu
Suzuki/Stille CouplingDihalo-carbazoles and corresponding coupling partnersConjugated polymers ru.nl

Future Research Directions and Potential Innovations for 1 Chloro 3,6 Diphenyl 9h Carbazole

Development of Novel Synthetic Pathways with Enhanced Efficiency, Selectivity, and Sustainability

The synthesis of polysubstituted carbazoles like 1-Chloro-3,6-diphenyl-9H-carbazole requires precise control over regioselectivity. Future research will focus on developing synthetic routes that are not only high-yielding but also efficient and environmentally sustainable.

Key synthetic strategies that could be optimized include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are fundamental for creating the C-C bonds between the carbazole (B46965) core and the phenyl rings. mdpi.comresearchgate.net A potential pathway could involve the Suzuki coupling of a 1,6-dichloro-3-iodo-9H-carbazole precursor with phenylboronic acid. Research would aim to optimize catalysts and conditions to maximize yield and minimize side reactions.

Directed C-H Functionalization: Modern synthetic methods involving direct C-H bond activation offer a more atom-economical approach. Research could explore transition-metal-catalyzed C-H arylation of a 1-chloro-9H-carbazole precursor, potentially offering a more direct route to the 3,6-diphenyl substitution.

Green Chemistry Approaches: Future pathways will increasingly focus on sustainability. This includes using greener solvents, reducing the number of synthetic steps, and employing catalysts that are more abundant and less toxic. Methodologies that are scalable and avoid hazardous reagents will be prioritized. monash.edu For instance, developing a one-pot synthesis from simpler precursors would represent a significant advance.

A comparison of potential synthetic methods is outlined below:

Synthetic Method Potential Precursors Advantages Challenges for Development
Suzuki-Miyaura Coupling Dihalogenated carbazole, Phenylboronic acidHigh yields, well-establishedMulti-step synthesis of precursor, potential for side products
Buchwald-Hartwig Amination 1-Chloro-3,6-diphenylamine, DibromobenzeneStrong C-N bond formationHarsh reaction conditions may be required
Directed C-H Activation 1-Chloro-9H-carbazoleHigh atom economy, fewer stepsAchieving high regioselectivity at C3 and C6 positions
Friedel-Crafts Reaction 9H-CarbazoleDirect arylationPoor selectivity, often results in mixtures of products mdpi.com

Advanced Computational Design for Targeted Optoelectronic and Electrochemical Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an indispensable tool for predicting the properties of new organic materials. For this compound, computational studies will be crucial for accelerating its development.

Future research in this area will focus on:

Predicting Energy Levels: Accurately calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is critical for designing devices. researchgate.net The electron-donating carbazole core and phenyl groups will raise the HOMO level, facilitating hole injection, while the electron-withdrawing chloro group can be used to tune both HOMO and LUMO levels for optimal alignment with other materials in a device stack.

Simulating Spectroscopic Properties: Computational models can predict absorption and emission spectra, helping to identify promising candidates for specific applications, such as blue-emitting materials for OLEDs. researchgate.net The extended π-conjugation from the diphenyl groups is expected to cause a red-shift in emission compared to unsubstituted carbazole. ossila.com

Molecular Engineering: By simulating the effects of different substituents, researchers can rationally design new derivatives of this compound with tailored properties. For example, adding further electron-withdrawing or -donating groups to the phenyl rings could fine-tune the emission color and charge transport characteristics.

Exploration of New Device Architectures and Applications in Emerging Organic Electronics

The unique electronic properties anticipated for this compound make it a candidate for several roles in organic electronic devices. Its carbazole backbone provides inherent hole-transporting ability and high thermal stability. nih.gov

Potential applications to be explored include:

Host Materials for TADF OLEDs: Thermally Activated Delayed Fluorescence (TADF) is a leading mechanism for highly efficient OLEDs. Carbazole derivatives are widely used as host materials for TADF emitters. The high triplet energy expected from the rigid carbazole core, combined with its charge-transporting properties, makes this compound a prime candidate for a host in blue or green TADF-OLEDs.

Hole Transport Layers (HTLs): The electron-rich nature of the carbazole moiety makes it an excellent hole transporter. mdpi.com The diphenyl substituents extend the conjugation, which can enhance charge mobility. Future work will involve fabricating and testing this compound as an HTL in OLEDs and organic photovoltaics (OPVs) to assess its performance in improving device efficiency and lifetime.

Light-Emitting Electrochemical Cells (LECs): Carbazole derivatives have been successfully used as the emissive material in LECs. ossila.com The specific properties of this compound could lead to LECs with unique emission colors and improved stability.

In-depth Understanding of Complex Photophysical Processes and Charge Transport Mechanisms in Solid Films

While computational studies provide a theoretical framework, empirical investigation of the material in its solid state is essential. The performance of an organic electronic device is ultimately governed by the behavior of molecules in thin films.

Key areas for future investigation include:

Photoluminescence Quantum Yield (PLQY): Measuring the PLQY in solid films is critical to understanding the material's emissive potential. The introduction of a halogen atom can sometimes lead to quenching via the heavy-atom effect, but it can also promote intersystem crossing, which could be beneficial for certain applications like TADF.

Charge Carrier Mobility: The hole and electron mobility of this compound films will be measured using techniques like the time-of-flight (ToF) method or in field-effect transistor (FET) architectures. The phenyl groups may enhance π-π stacking in the solid state, which could lead to improved charge mobility.

Morphology and Stability: The morphology of the thin film, whether amorphous or crystalline, significantly impacts device performance and longevity. Techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) will be used to study film morphology. Furthermore, assessing the material's thermal and electrochemical stability is crucial for ensuring the long-term operational stability of devices. nih.gov

Scalable Synthesis and Assessment of Industrial Relevance

For any new material to move from the laboratory to commercial application, its synthesis must be scalable, cost-effective, and reproducible. The industrial relevance of this compound will depend on achieving this.

Future research will need to address:

Process Optimization: Adapting laboratory-scale syntheses (e.g., Suzuki coupling) for large-scale production requires significant optimization to maintain high yields and purity while minimizing costs and waste.

Purity and Purification: The purity requirements for organic electronic materials are exceptionally high (>99.9%). Developing scalable purification techniques, such as temperature-gradient sublimation, will be a critical step.

Cost-Benefit Analysis: An economic assessment will be needed to compare the synthesis cost of this compound against its performance benefits in a device. The potential for high-efficiency devices may justify a more complex synthesis, but lower-cost alternatives will always be a competing factor. The relatively low cost of the initial carbazole building block is an advantage. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-Chloro-3,6-diphenyl-9H-carbazole, and how can reaction conditions be optimized?

The synthesis typically involves N-alkylation or Williamson ether reactions to introduce substituents. For example, chlorination at the 1-position can be achieved using halogenating agents like bromo-4-chlorobutane or chloroalkyl halides under reflux in solvents such as acetonitrile or THF . Purification methods include silica gel column chromatography (eluted with cyclohexane:EtOAc mixtures) and recrystallization from ethanol/water . Optimization involves controlling reaction time (e.g., 12–24 hr reflux) and stoichiometric ratios to minimize byproducts like 9H-carbazole, which may form during incomplete substitution .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : To verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm and alkyl/chlorine signals in the aliphatic region) .
  • X-ray crystallography : For unambiguous structural determination, particularly for analyzing π-stacking interactions in the solid state (monoclinic systems, space group P2₁/n, with typical R factors < 0.05) .
  • Mass spectrometry : To confirm molecular weight (e.g., via ESI-MS or MALDI-TOF) and detect isotopic patterns from chlorine .

Q. What safety protocols are recommended for handling chlorinated carbazole derivatives?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks (chlorinated carbazoles may release toxic fumes upon decomposition) .
  • Spill management : Avoid dust formation; use inert absorbents (e.g., vermiculite) and dispose of waste via controlled incineration .

Advanced Research Questions

Q. How do substituents (e.g., chlorine, phenyl groups) influence the electronic properties of this compound?

The chlorine atom at the 1-position enhances electron-withdrawing effects, lowering the HOMO level (-5.4 eV vs. -5.1 eV for non-chlorinated analogs), which is critical for charge transport in organic electronics . The 3,6-diphenyl groups introduce steric bulk, reducing aggregation in thin films while maintaining π-conjugation (evidenced by UV-Vis λmax shifts from 350 nm to 370 nm in solution vs. solid state) . Computational studies (DFT) can model these effects by analyzing frontier molecular orbitals and dipole moments .

Q. What strategies address low yields or byproduct formation during N-alkylation of carbazole cores?

  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Temperature control : Lower reaction temperatures (e.g., 60°C instead of reflux) reduce side reactions like over-alkylation .
  • Byproduct analysis : Monitor reactions via TLC or HPLC to isolate intermediates (e.g., 9H-carbazole, a common byproduct) and adjust stoichiometry .

Q. How can this compound be utilized in polymer chemistry or materials science?

This compound serves as a monomer for 3,6-linked polycarbazoles , synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic esters) . The resulting polymers exhibit:

  • High thermal stability (Td > 300°C by TGA).
  • Tunable optoelectronic properties (bandgap ~2.8 eV) for OLED or OPV applications .
  • Crystallinity modulated by alkyl chain length in N-substituents .

Q. What computational methods are used to predict the reactivity of chlorinated carbazoles in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculates activation energies for C–Cl bond cleavage (e.g., in Buchwald-Hartwig amination) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF vs. DMF polarity impacts transition states) .
  • Hammett parameters : Correlate substituent effects with reaction rates (σpara for chlorine = +0.23) .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Reported yields for similar compounds vary (e.g., 76% in vs. 85% in ). These arise from differences in solvent purity, catalyst loading, or workup methods. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .
  • Electronic Property Variations : Discrepancies in HOMO/LUMO levels across studies may stem from measurement techniques (cyclic voltammetry vs. DFT). Calibration against ferrocene/ferrocenium redox couples is recommended .

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